L-enantiomer

Descripción

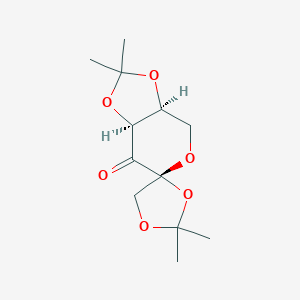

Structure

3D Structure

Propiedades

IUPAC Name |

(3'aS,4R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWWFWFVSWOTLP-YVZVNANGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@]2(O1)C(=O)[C@@H]3[C@H](CO2)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464464 | |

| Record name | L-enantiomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198965-05-8 | |

| Record name | L-enantiomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 198965-05-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Predominance of L-Enantiomers: A Technical Guide

Abstract

In the vast and intricate world of biochemistry, a remarkable preference for a specific stereoisomeric form of chiral molecules is a fundamental principle of life. This guide delves into the profound biological significance of L-enantiomers, the molecular mirror images that have been selectively favored by evolution. From the foundational role of L-amino acids in protein synthesis to the stereospecific interactions of chiral drugs with their biological targets, the dominance of L-enantiomers dictates the structure and function of living organisms. This document provides an in-depth exploration of the biochemical and pharmacological implications of this molecular asymmetry, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The Homochirality of Life: A Preference for L-Enantiomers

Chirality, the property of a molecule being non-superimposable on its mirror image, is a key feature of many biologically important molecules.[1] These mirror images are known as enantiomers, and in biological systems, one enantiomer is often strongly preferred over the other.[1] With the notable exception of sugars, which predominantly exist in their D-form, the building blocks of proteins, the amino acids, are almost exclusively found in their L-configuration.[2][3] This homochirality is a universal characteristic of life on Earth and has profound implications for all biological processes.

The enzymes, receptors, and other proteins that mediate life's processes are themselves chiral, constructed from L-amino acids.[4] This inherent chirality at the macroscopic level of proteins dictates their three-dimensional structure and, consequently, the shape of their active and binding sites.[2] As a result, these biological macromolecules exhibit a high degree of stereoselectivity, meaning they preferentially interact with one enantiomer of a substrate or drug molecule over the other.[4][5] This is often described by the "three-point attachment" model, where a chiral molecule must interact with at least three sites on a receptor for stereospecific binding to occur.[6]

The Central Role of L-Amino Acids

L-amino acids are the fundamental building blocks of proteins, and their exclusive use in protein synthesis is a cornerstone of molecular biology.[7] The machinery of the cell, including ribosomes and aminoacyl-tRNA synthetases, is specifically adapted to recognize and incorporate only L-amino acids into polypeptide chains.[8] D-amino acids, while they do exist in nature, are not incorporated into proteins via the ribosomal pathway and are generally considered rare in higher organisms, though they play significant roles in the cell walls of bacteria.[9]

The stereospecificity of aminoacyl-tRNA synthetases is critical for maintaining the fidelity of protein synthesis. These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA molecule. Their active sites are exquisitely shaped to bind only the L-enantiomer of their specific amino acid substrate, ensuring that the correct building blocks are used for protein construction.

Quantitative Analysis of Aminoacyl-tRNA Synthetase Specificity

The specificity of aminoacyl-tRNA synthetases (aaRS) for their cognate L-amino acids can be quantified by determining their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for its substrate. The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio.

| Aminoacyl-tRNA Synthetase | Amino Acid | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| E. coli Isoleucyl-tRNA Synthetase | L-Isoleucine | 10 | 1.5 | 1.5 x 105 |

| D-Isoleucine | >10,000 | - | - | |

| E. coli Valyl-tRNA Synthetase | L-Valine | 200 | 7 | 3.5 x 104 |

| D-Valine | >20,000 | - | - | |

| E. coli Tyrosyl-tRNA Synthetase | L-Tyrosine | 8 | 7.6 | 9.5 x 105 |

| D-Tyrosine | No activity | - | - |

Table 1: Representative kinetic parameters of E. coli aminoacyl-tRNA synthetases for L- and D-amino acids. Data is illustrative and compiled from various sources.

Stereoselectivity in Pharmacology: The Case of Chiral Drugs

The principle of stereoselectivity extends profoundly into the realm of pharmacology. Many drugs are chiral molecules, and their enantiomers can exhibit significantly different pharmacological and toxicological properties.[1] The biologically active enantiomer is often referred to as the "eutomer," while the less active or inactive enantiomer is termed the "distomer." In some cases, the distomer may even be responsible for undesirable side effects or toxicity.[10]

L-DOPA: A Prodrug for Parkinson's Disease

A classic example of a therapeutically important this compound is Levodopa (L-DOPA), the primary treatment for Parkinson's disease.[11] Parkinson's is characterized by the depletion of the neurotransmitter dopamine (B1211576) in the brain.[12] Dopamine itself cannot cross the blood-brain barrier, but its precursor, L-DOPA, can.[11] Once in the brain, L-DOPA is converted to dopamine by the enzyme DOPA decarboxylase, replenishing the depleted dopamine levels and alleviating the motor symptoms of the disease.[10] The D-enantiomer, D-DOPA, is not converted to dopamine and is therapeutically inactive.

The therapeutic effects of L-DOPA are mediated through the restoration of dopamine signaling in the basal ganglia. Dopamine binds to and activates dopamine receptors, which are G-protein coupled receptors. The D1-like receptors (D1 and D5) are coupled to Gαs/olf and activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates a number of downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[14] Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP1), leading to a sustained phosphorylation state of various proteins involved in neuronal excitability and gene expression.[1]

Stereoselectivity of Beta-Blockers: The Case of Propranolol (B1214883)

Propranolol is a non-selective beta-adrenergic receptor antagonist used to treat various cardiovascular conditions. It exists as a racemic mixture of (S)-(-)-propranolol and (R)-(+)-propranolol. The this compound, (S)-(-)-propranolol, is responsible for virtually all of the beta-blocking activity, being about 100 times more potent than the D-enantiomer.[15]

| Enantiomer | Receptor | Affinity (Ki in nM) |

| (S)-(-)-Propranolol | β1-adrenergic | 1.2 |

| β2-adrenergic | 0.8 | |

| (R)-(+)-Propranolol | β1-adrenergic | 300 |

| β2-adrenergic | 120 |

Table 2: Binding affinities of propranolol enantiomers for β-adrenergic receptors. Data is illustrative and compiled from various sources.

Stereoselectivity in SSRIs: Citalopram (B1669093)

Citalopram is a selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat depression. The therapeutic effect is derived from the S-enantiomer, escitalopram, which is a potent inhibitor of the serotonin transporter (SERT).[16] The R-enantiomer is significantly less active.[16]

| Enantiomer | Transporter | IC50 (nM) |

| S-Citalopram (Escitalopram) | SERT | 1.1 |

| R-Citalopram | SERT | 38 |

Table 3: Inhibitory concentrations of citalopram enantiomers on the serotonin transporter (SERT). Data is illustrative and compiled from various sources.

The Anomaly of L-Sugars: L-Fucose

While D-sugars are the norm in biology, there are exceptions. L-fucose is a deoxyhexose found in the L-configuration that plays crucial roles in mammals.[1] It is a component of many N- and O-linked glycans and is involved in processes such as cell adhesion, immune responses, and signaling.[1][17]

The L-Fucose Salvage Pathway and Synaptic Plasticity

Free L-fucose can be metabolized through the salvage pathway to generate GDP-L-fucose, the donor substrate for fucosyltransferases.[9] Recent research has shown that L-fucose can enhance excitatory neurotransmission and long-term potentiation (LTP) in the hippocampus, a process that is dependent on the fucokinase (FUK)-driven salvage pathway.[9][18] This suggests a role for L-fucose as a neuromodulator.

Experimental Protocols

Chiral Separation of Amino Acid Enantiomers by HPLC

This protocol describes the direct separation of amino acid enantiomers using a chiral stationary phase (CSP) column.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA).

-

Mobile phase: Hexane/Ethanol/Trifluoroacetic acid (TFA) (e.g., 80:20:0.1 v/v/v).

-

Racemic amino acid standard.

-

Sample containing the amino acid of interest.

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Prepare a standard solution of the racemic amino acid in the mobile phase (e.g., 1 mg/mL).

-

Inject a small volume (e.g., 10 µL) of the racemic standard to determine the retention times of the L- and D-enantiomers.

-

Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the prepared sample into the HPLC system.

-

Monitor the separation at a suitable wavelength (e.g., 210 nm).

-

Identify and quantify the L- and D-enantiomers in the sample by comparing their retention times and peak areas to those of the standard.

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of L- and D-enantiomers for a specific receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [3H]-propranolol) with high affinity for the receptor.

-

Unlabeled L- and D-enantiomers of the test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well filter plates with glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the unlabeled L- and D-enantiomers in the assay buffer.

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the varying concentrations of the unlabeled enantiomers (or buffer for total binding).

-

To determine non-specific binding, add a high concentration of an unlabeled ligand known to bind to the receptor in a separate set of wells.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Calculate the specific binding at each concentration of the unlabeled enantiomer.

-

Plot the specific binding as a percentage of the total binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each enantiomer using non-linear regression analysis.

-

Calculate the Ki value for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The biological significance of L-enantiomers is a testament to the remarkable stereoselectivity inherent in living systems. From the fundamental architecture of proteins to the precise interactions of pharmaceuticals, the preference for L-enantiomers is a recurring theme with profound implications. For researchers and professionals in the life sciences and drug development, a thorough understanding of this principle is not merely academic but essential for the rational design of effective and safe therapeutic agents and for unraveling the complexities of biological function. The continued exploration of the subtle yet significant differences between enantiomers will undoubtedly pave the way for new discoveries and innovations in medicine and biotechnology.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Dopamine- and cAMP-regulated Phosphoprotein of 32-kDa (DARPP-32)-dependent Activation of Extracellular Signal-regulated Kinase (ERK) and Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling in Experimental Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme Kinetics of Invertase [user.eng.umd.edu]

- 7. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]

- 8. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 14. DARPP-32 Is a Robust Integrator of Dopamine and Glutamate Signals | PLOS Computational Biology [journals.plos.org]

- 15. mdpi.com [mdpi.com]

- 16. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. l-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer’s synaptic deficits - PMC [pmc.ncbi.nlm.nih.gov]

L-Enantiomer vs. D-Enantiomer: A Technical Guide to Stereoselectivity in Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1][2][3] Designated as either L- (levorotatory) or D- (dextrorotatory) based on their effect on plane-polarized light, these chiral molecules can exhibit remarkably different biological activities.[1] This in-depth technical guide explores the core principles of stereoselectivity in biological systems, providing quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to illuminate the profound impact of chirality on drug action and biological function.

The Biochemical Basis of Stereoselectivity

Biological systems are inherently chiral, composed of macromolecules such as proteins and nucleic acids that are themselves enantiomerically pure.[4] Proteins, for instance, are constructed from L-amino acids, creating chiral environments within enzyme active sites and receptor binding pockets.[5] This inherent chirality allows biological systems to differentiate between the enantiomers of a chiral drug or molecule, often leading to significant differences in their pharmacological and toxicological profiles.[6][7][8]

The interaction between a chiral molecule and a chiral biological target is often described by the "three-point attachment model." For a specific biological effect to be elicited, a molecule must interact with its target at a minimum of three distinct points. One enantiomer may align perfectly with these interaction points, leading to a strong biological response, while its mirror image, the other enantiomer, may only be able to interact at two of these points, resulting in a weaker or no response.[6]

Pharmacodynamic Differences: Receptor Binding and Efficacy

The differential interaction of enantiomers with chiral receptors can lead to significant variations in their binding affinities and pharmacological effects.[8] One enantiomer, termed the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable side effects.[9][10]

A classic example is the beta-blocker propranolol, which is administered as a racemic mixture. The S(-)-enantiomer possesses approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer and is responsible for the drug's therapeutic effect.[11][12]

| Compound | Enantiomer | Receptor | Binding Affinity (Ki in nM) | Relative Potency |

| Propranolol | S(-)-propranolol | Beta-adrenergic | ~1 | ~100x more potent |

| Propranolol | R(+)-propranolol | Beta-adrenergic | ~100 | |

| Dobutamine | (+)-dobutamine | Beta-1 adrenergic | - | Agonist |

| Dobutamine | (-)-dobutamine | Alpha-1 adrenergic | - | Agonist |

| Ketamine | S(+)-ketamine | NMDA | - | More potent anesthetic |

| Ketamine | R(-)-ketamine | NMDA | - | Less potent, more side effects |

Experimental Protocol: Receptor Binding Assay

This protocol outlines a generalized procedure for a competitive radioligand binding assay to determine the binding affinity of enantiomers for a specific receptor.

1. Materials and Reagents:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-propranolol)

-

Unlabeled L- and D-enantiomers of the test compound

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Scintillation vials and scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

2. Procedure:

-

Prepare serial dilutions of the unlabeled L- and D-enantiomers in the assay buffer.

-

In a series of tubes, add a constant concentration of the radiolabeled ligand and the cell membrane preparation.

-

Add increasing concentrations of the unlabeled L-enantiomer to one set of tubes and the D-enantiomer to another set. Include control tubes with no unlabeled ligand (total binding) and tubes with a high concentration of a known potent unlabeled ligand to determine non-specific binding.

-

Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials , add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the amount of specifically bound radioligand at each concentration of the unlabeled enantiomer by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled enantiomer concentration.

-

Determine the IC50 value (the concentration of the unlabeled enantiomer that inhibits 50% of the specific binding of the radioligand) for each enantiomer from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Pharmacokinetic Differences: Absorption, Distribution, Metabolism, and Excretion (ADME)

The journey of a drug through the body is also subject to stereoselective processes. Enantiomers can exhibit different pharmacokinetic profiles, affecting their absorption, distribution, metabolism, and excretion (ADME).[7]

-

Absorption: While passive diffusion is generally not stereoselective, carrier-mediated transport systems can differentiate between enantiomers.

-

Distribution: Enantiomers can bind differently to plasma proteins, such as albumin and alpha-1-acid glycoprotein, which are chiral. This can lead to different unbound drug concentrations, and only the unbound fraction is typically pharmacologically active.

-

Metabolism: The enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) family, are chiral and can metabolize enantiomers at different rates.[7] This can result in different metabolic profiles and durations of action.

-

Excretion: Renal excretion can also be stereoselective, involving chiral transporters in the kidney tubules.

| Drug | Enantiomer | Pharmacokinetic Parameter | Observation |

| Warfarin | S-warfarin | Half-life | Shorter half-life (32 hours) |

| Warfarin | R-warfarin | Half-life | Longer half-life (54 hours) |

| Verapamil | L-verapamil | First-pass metabolism | Higher first-pass metabolism |

| Verapamil | D-verapamil | First-pass metabolism | Lower first-pass metabolism |

| Fluoxetine | S-fluoxetine | Half-life | Shorter half-life |

| Fluoxetine | R-fluoxetine | Half-life | Longer half-life |

Experimental Protocol: Enantioselective Analysis by HPLC

This protocol describes a general method for the separation and quantification of enantiomers in a plasma sample using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

1. Materials and Reagents:

-

Plasma sample containing the chiral drug

-

Protein precipitation agent (e.g., acetonitrile, methanol)

-

HPLC system with a UV or mass spectrometry detector

-

Chiral HPLC column (e.g., based on cyclodextrins, proteins, or polysaccharide derivatives)

-

Mobile phase (e.g., a mixture of hexane (B92381) and ethanol (B145695) with a chiral selector)

-

Reference standards of the pure L- and D-enantiomers

2. Procedure:

-

Sample Preparation:

-

Thaw the plasma sample.

-

Add a protein precipitation agent to the plasma sample to remove proteins.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the drug enantiomers.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

The enantiomers will be separated as they pass through the chiral stationary phase due to differential interactions.

-

The separated enantiomers are detected by the UV or mass spectrometry detector, producing a chromatogram with two distinct peaks.

-

-

Quantification:

-

Prepare a calibration curve using the reference standards of the pure enantiomers.

-

Determine the concentration of each enantiomer in the plasma sample by comparing the peak areas to the calibration curve.

-

Enantiomers with Different or Undesirable Effects: The Case of Thalidomide (B1683933)

The tragic case of thalidomide serves as a stark reminder of the critical importance of stereochemistry in drug safety. Marketed as a racemic mixture in the late 1950s and early 1960s as a sedative and to treat morning sickness, it was later discovered that while the R-enantiomer possessed the desired sedative effects, the S-enantiomer was a potent teratogen, causing severe birth defects.[9] Complicating matters, the two enantiomers can interconvert in vivo, meaning that administration of the pure R-enantiomer can still lead to the formation of the teratogenic S-enantiomer.

| Drug | Enantiomer | Biological Effect |

| Thalidomide | R-thalidomide | Sedative |

| Thalidomide | S-thalidomide | Teratogenic |

| Ethambutol | S,S-ethambutol | Tuberculostatic |

| Ethambutol | R,R-ethambutol | Causes blindness |

| Penicillamine | D-penicillamine | Anti-arthritic |

| Penicillamine | L-penicillamine | Toxic |

The teratogenic mechanism of thalidomide is complex and involves the binding of the S-enantiomer to the protein cereblon (CRBN), which is part of an E3 ubiquitin ligase complex.[13] This interaction alters the substrate specificity of the complex, leading to the degradation of transcription factors essential for limb development and the inhibition of angiogenesis.[14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 4. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromsoc.jp [chromsoc.jp]

- 7. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. superchemistryclasses.com [superchemistryclasses.com]

- 11. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Effects of Thalidomide on Embryonic Development | Embryo Project Encyclopedia [embryo.asu.edu]

- 15. Mechanism of action in thalidomide teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Life: An In-Depth Guide to the Role of L-Enantiomers in Protein and Peptide Synthesis

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Abstract

The homochirality of proteins, built almost exclusively from L-amino acids, is a defining and essential feature of life.[1] This technical guide delves into the fundamental role of L-enantiomers in both natural protein biosynthesis and synthetic peptide chemistry. We will explore the biological mechanisms that ensure chiral fidelity during translation, the critical importance of maintaining enantiomeric purity in the synthesis of therapeutic peptides, and the analytical methodologies used to verify it. This paper will serve as a comprehensive resource for professionals in biochemistry, drug development, and materials science, providing detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes to illuminate the structural and functional importance of L-amino acid stereochemistry.

Introduction: The Homochiral Nature of Proteins

With the exception of the achiral glycine, all proteinogenic amino acids are chiral molecules, existing as two non-superimposable mirror images, or enantiomers: the L- (levorotatory) and D- (dextrorotatory) forms.[2][3][4] A remarkable and universal characteristic of life on Earth is that the entire protein synthesis machinery, from enzymes to the ribosome, is stereospecific for the L-enantiomer.[4][5][6] All naturally occurring proteins in every living organism are polymers of L-amino acids.[2][6]

This L-amino acid homochirality is not a trivial detail; it is a prerequisite for the formation of stable, functional protein structures.[7] The consistent stereochemistry of the peptide backbone allows for the formation of regular secondary structures like α-helices and β-sheets, which are essential for proper protein folding and, consequently, biological function.[1] The incorporation of even a single D-amino acid can disrupt these structures, leading to non-functional or aggregated proteins.[1][7] This guide will examine the biological checkpoints that maintain this fidelity and the critical need to replicate this purity in synthetic peptides intended for therapeutic use.

Biological Mechanisms for Enforcing Chiral Fidelity

The cellular machinery for protein synthesis, known as translation, has evolved a series of sophisticated "chiral checkpoints" to ensure the exclusive incorporation of L-amino acids and prevent the integration of D-amino acids, which are present in the environment and are important in the structure and metabolism of bacteria.[4][7]

-

Aminoacyl-tRNA Synthetases (aaRSs): These enzymes are the first checkpoint. They are responsible for "charging" transfer RNA (tRNA) molecules by attaching the correct amino acid. aaRSs exhibit extraordinary specificity, preferentially recognizing and binding to L-amino acids, thus preventing the formation of D-aminoacyl-tRNAs.[1][7]

-

Elongation Factor Thermo-unstable (EF-Tu): This G-protein acts as a chauffeur, delivering charged aminoacyl-tRNAs to the ribosome. EF-Tu provides a second layer of security by preferentially binding to L-aminoacyl-tRNAs, effectively excluding their D-counterparts from reaching the ribosome's active site.[7]

-

The Ribosome: The ribosome itself is a chiral entity and represents a major checkpoint. Its peptidyl-transferase center (PTC), the catalytic site responsible for forming peptide bonds, is exquisitely sensitive to the stereochemistry of the incoming amino acid.[8][9] While a D-aminoacyl-tRNA can be accepted into the ribosome's A-site, the subsequent peptide bond formation and translocation steps are severely inhibited, effectively stalling protein synthesis.[8]

-

D-aminoacyl-tRNA Deacylase (DTD): As a final failsafe, the enzyme DTD provides a "chiral proofreading" function.[7] Conserved across all domains of life, DTD specifically recognizes and hydrolyzes the bond between a D-amino acid and its tRNA, effectively removing any erroneously formed D-aminoacyl-tRNAs from the translational pool.[7]

L-Enantiomers in Synthetic Peptide Chemistry

Chemical peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), provides the flexibility to incorporate any amino acid, including non-natural and D-enantiomers.[10] This capability is a cornerstone of modern drug development.[11] SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[12][13]

However, for therapeutic peptides that aim to mimic or antagonize the function of natural L-peptides, achieving and maintaining high enantiomeric purity is of paramount importance.[14][15] Enantiomeric impurities can arise from two primary sources:

-

Starting Materials: The protected amino acid derivatives used in synthesis may contain trace amounts of the undesired D-isomer.[16][17]

-

Racemization: The chemical conditions during the synthesis, particularly during the amino acid activation and coupling steps, can cause the α-carbon of the L-amino acid to epimerize, converting it to the D-form.[14][18]

The presence of these D-isomer impurities can drastically alter the peptide's three-dimensional structure, leading to reduced efficacy, altered receptor binding, and potentially immunogenic or toxic off-target effects.[14][15] Therefore, regulatory bodies and quality control standards mandate rigorous testing for the enantiomeric purity of synthetic peptide active pharmaceutical ingredients (APIs).[14][17]

Role in Drug Development

L-peptide therapeutics represent a major class of drugs, leveraging the high specificity and potency seen in nature.[19] They often function as receptor agonists (e.g., GLP-1 agonists for diabetes) or antagonists, and their applications span oncology, metabolic disorders, and infectious diseases.[19][20][21] The advantages of peptide-based drugs include:

-

High Specificity and Potency: Their well-defined structures allow for precise binding to biological targets, leading to potent effects with minimal off-target activity.[19]

-

Favorable Safety Profile: As they are composed of natural amino acids, peptides typically have low toxicity and are biodegradable.[19]

-

Chemical Versatility: SPPS allows for modifications and the incorporation of unnatural amino acids to fine-tune properties like stability and half-life.[22]

While the focus of this guide is on L-peptides, it is noteworthy that the inclusion of D-amino acids is a common strategy in drug design to increase a peptide's resistance to proteolytic degradation by enzymes, thereby extending its therapeutic half-life.[23][24]

Experimental Protocols for Chiral Purity Analysis

Ensuring the enantiomeric purity of a synthetic peptide is a critical quality control step. This typically involves hydrolyzing the peptide back into its constituent amino acids and then analyzing the D/L ratio for each.

Peptide Hydrolysis

Objective: To break the peptide bonds and liberate individual amino acids for analysis. A key challenge is to minimize acid-catalyzed racemization during the hydrolysis procedure itself.

Protocol:

-

Sample Preparation: Accurately weigh approximately 0.5-1.0 mg of the peptide into a hydrolysis tube.

-

Hydrolysis Medium: Add 500 µL of 6N deuterated hydrochloric acid (DCl in D₂O). The use of a deuterated medium is crucial as any amino acid that racemizes during hydrolysis will incorporate a deuterium (B1214612) atom at the α-carbon. This allows for mass spectrometric differentiation between D-isomers present in the original sample and those generated as an artifact of the hydrolysis.[16][25][26]

-

Incubation: Seal the tube under vacuum or an inert atmosphere (e.g., argon) to prevent oxidative degradation.

-

Heating: Heat the sample at 110°C for 24 hours.

-

Drying: After cooling, evaporate the acid to dryness under a stream of nitrogen or using a vacuum centrifuge.

-

Reconstitution: Reconstitute the amino acid hydrolysate in a suitable solvent (e.g., 0.1% formic acid in water) for analysis.

Chiral Separation and Quantification

Two primary strategies are used for separating and quantifying the amino acid enantiomers.

A. Direct Method: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This method uses a chiral stationary phase (CSP) that interacts differently with L- and D-enantiomers, causing them to have different retention times.[27] Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based columns) are particularly effective for separating underivatized amino acids.[28]

Protocol (General Example):

-

Column: Astec® CHIROBIOTIC® T (teicoplanin) column (e.g., 25 cm x 4.6 mm, 5 µm).[28]

-

Mobile Phase: An isocratic mixture of water, methanol, and an acid (e.g., 80:20:0.1 water:methanol:formic acid). The exact ratio may need optimization depending on the specific amino acid.[28]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL of the reconstituted hydrolysate.

-

Detection: Mass Spectrometry (MS), specifically tandem MS (MS/MS), is used for sensitive and selective quantification of the D- and L-isomers, as well as the deuterated artifacts.[16][26]

B. Indirect Method: Pre-column Derivatization followed by RP-HPLC

Principle: The amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase (RP) HPLC column.[27][29] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a common choice.[30]

Protocol (Using Marfey's Reagent):

-

Derivatization:

-

Quenching: Stop the reaction by adding 50 µL of 2 M HCl.[30]

-

Analysis:

-

Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with an acid modifier (e.g., 0.1% trifluoroacetic acid).

-

Detection: The dinitrophenyl group provides a strong chromophore for UV detection (typically at 340 nm).[30] The L-amino acid derivatives typically elute before the D-amino acid derivatives.

-

Data Presentation

The selection of an analytical method for chiral purity depends on sensitivity requirements, available equipment, and the complexity of the sample matrix.

Table 1: Comparison of Chiral Purity Analysis Techniques

| Method | Principle | Advantages | Limitations | Typical Reporting Limit |

| Chiral HPLC-MS/MS | Direct separation of enantiomers on a chiral stationary phase. | High sensitivity and selectivity; no derivatization required; can correct for hydrolysis-induced racemization. | CSPs can be expensive and less robust than standard RP columns; method development can be complex. | 0.1% or lower[16] |

| GC-MS after Derivatization | Separation of volatile, derivatized diastereomers on a chiral GC column. | High resolution and sensitivity. | Requires derivatization; not suitable for all amino acids; sample preparation is multi-step. | ~0.1%[25][31] |

| RP-HPLC after Chiral Derivatization | Separation of diastereomers on a standard achiral column. | Uses standard, robust HPLC columns; well-established protocols (e.g., Marfey's method). | Indirect method; derivatization adds time and potential for side reactions; reagent purity is critical. | 0.1 - 0.5% |

Conclusion

The exclusive use of L-enantiomers in ribosomal protein synthesis is a fundamental principle of biology, essential for creating the structurally consistent and functional proteins that drive life's processes. The cell employs a multi-tiered system of chiral checkpoints to maintain this fidelity with remarkable accuracy. In the realm of drug development, this natural paradigm underscores the critical importance of enantiomeric purity for synthetic L-peptides. The presence of even minor D-isomer impurities can compromise the safety and efficacy of a therapeutic agent. Consequently, robust and highly sensitive analytical methods are indispensable tools in the quality control and manufacturing of peptide-based drugs, ensuring that they accurately mimic their biological targets and perform their intended therapeutic function. As peptide therapeutics continue to grow in prominence, a deep understanding of the role of L-enantiomers will remain a cornerstone of their successful design, synthesis, and application.

References

- 1. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Overview of Stereochemistry of Amino Acids [unacademy.com]

- 4. How Amino Acid Chirality Works [thoughtco.com]

- 5. Stereochemistry [cryst.bbk.ac.uk]

- 6. ADD YOUR PAGE TITLE [employees.csbsju.edu]

- 7. Chiral checkpoints during protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ribosome can discriminate the chirality of amino acids within its peptidyl-transferase center - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 11. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 12. bachem.com [bachem.com]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ema.europa.eu [ema.europa.eu]

- 18. m.youtube.com [m.youtube.com]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

- 21. pharmtech.com [pharmtech.com]

- 22. mdpi.com [mdpi.com]

- 23. grokipedia.com [grokipedia.com]

- 24. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Analytical methods and Quality Control for peptide products [biosynth.com]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 30. benchchem.com [benchchem.com]

- 31. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Nature's Mirror Image: A Technical Guide to the Discovery and Isolation of L-Enantiomers from Natural Products

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and advanced methodologies for the discovery and isolation of L-enantiomers from natural products. As the pharmaceutical and biotechnology industries increasingly recognize the profound stereoselectivity of biological systems, the demand for enantiomerically pure compounds has never been greater.[1][2] This document serves as a critical resource for professionals navigating the complexities of chiral separation and analysis.

Introduction: The Significance of Chirality in Nature and Medicine

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and chemistry.[2][3] These mirror-image isomers, known as enantiomers, often exhibit remarkably different pharmacological, toxicological, and metabolic properties within the chiral environment of the human body.[1][4] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of isolating and characterizing individual enantiomers.[4]

Many biologically active compounds found in nature exist as single enantiomers. L-amino acids, the building blocks of proteins, and numerous other natural products with therapeutic potential are prime examples. The isolation of these specific L-enantiomers is a crucial step in drug discovery and development, ensuring efficacy and minimizing potential adverse effects.[1][5]

Methodologies for the Discovery and Isolation of L-Enantiomers

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, presents a significant scientific challenge due to their identical physical properties in an achiral environment.[6][7] A variety of sophisticated techniques have been developed to achieve this separation, each with its own advantages and limitations.

Chiral Chromatography

Chromatographic techniques are the cornerstone of modern chiral separations, offering high resolution and sensitivity.[6][7][8] These methods utilize a chiral selector, either in the stationary phase or as a mobile phase additive, to create a transient diastereomeric interaction with the enantiomers, leading to differential retention times.[8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC with Chiral Stationary Phases (CSPs) is the most widely used method for enantioseparation in both analytical and preparative scales.[1][7][8] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and effective for a broad range of compounds.[8]

-

Supercritical Fluid Chromatography (SFC): SFC is gaining traction as a greener and often faster alternative to HPLC.[7] It uses supercritical carbon dioxide as the primary mobile phase, reducing organic solvent consumption.

-

Gas Chromatography (GC): GC with chiral columns is suitable for the separation of volatile and thermally stable enantiomers.[10]

Table 1: Comparison of Chiral Chromatography Techniques

| Technique | Principle | Advantages | Disadvantages | Typical Applications |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[1][8] | High resolution, wide applicability, well-established.[1][7] | Higher cost of chiral columns, solvent consumption.[7] | Analysis and purification of a wide range of pharmaceuticals. |

| Chiral SFC | Separation using a supercritical fluid mobile phase and a CSP.[7] | Faster separations, reduced organic solvent use, lower operating costs.[7] | Higher initial instrument cost, not suitable for highly polar compounds.[7] | High-throughput screening, purification of less polar compounds. |

| Chiral GC | Separation of volatile enantiomers on a chiral column.[10] | High efficiency for volatile compounds. | Limited to thermally stable and volatile analytes. | Analysis of essential oils, flavors, and fragrances. |

Enzymatic Resolution

Enzymatic resolution leverages the high stereoselectivity of enzymes to catalyze the transformation of one enantiomer in a racemic mixture, leaving the other unreacted.[11][12] This method is valued for its mild reaction conditions and high enantioselectivity.[13]

-

Kinetic Resolution: This is the most common enzymatic approach, where an enzyme, often a lipase (B570770) or protease, selectively acylates or hydrolyzes one enantiomer.[12][14] A major limitation is the theoretical maximum yield of 50% for the desired enantiomer.[11][14]

-

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, DKR combines the enzymatic reaction with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product.[11]

Table 2: Key Enzymes in the Resolution of L-Enantiomers

| Enzyme Class | Typical Reaction | Substrate Examples |

| Lipases | Enantioselective acylation/hydrolysis of alcohols and esters.[12][14] | Racemic alcohols, esters, and amines. |

| Proteases | Enantioselective hydrolysis of amides and esters. | Racemic amino acid derivatives. |

| Amidases | Enantioselective hydrolysis of amides. | Racemic amides. |

| Oxidoreductases | Enantioselective oxidation or reduction. | Racemic alcohols, ketones. |

Asymmetric Synthesis

Asymmetric synthesis involves the creation of a chiral molecule from an achiral precursor using a chiral catalyst, reagent, or auxiliary.[3][15][16] This approach is highly efficient as it directly produces the desired enantiomer, avoiding the need for resolution.[15][17]

-

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials.[15][17]

-

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the achiral substrate to direct the stereochemical outcome of a reaction.[15]

-

Chiral Catalysts: Chiral metal complexes or organocatalysts can create a chiral environment that favors the formation of one enantiomer over the other.

Experimental Protocols

General Workflow for Chiral Method Development

A systematic approach is crucial for the successful development of a chiral separation method.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. drpress.org [drpress.org]

- 3. communities.springernature.com [communities.springernature.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]

- 8. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 12. What is Enzymatic Resolution | lookchem [lookchem.com]

- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 14. benchchem.com [benchchem.com]

- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 16. uwindsor.ca [uwindsor.ca]

- 17. scribd.com [scribd.com]

Understanding the Optical Rotation of L-enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, measurement, and application of optical rotation for the characterization of L-enantiomers. It is designed to serve as a valuable resource for professionals in research, scientific analysis, and pharmaceutical development, offering detailed insights into the theoretical underpinnings and practical applications of this fundamental chiroptical property.

Core Principles of Optical Rotation

Optical rotation is the phenomenon observed when a chiral substance rotates the plane of plane-polarized light.[1][2] This property is intrinsic to molecules that are non-superimposable on their mirror images, known as enantiomers.[1] L-enantiomers, by convention, are those that rotate the plane of polarized light in a counter-clockwise direction, a property referred to as levorotation.[3] This rotation is denoted by a negative sign (-). Conversely, their corresponding D-enantiomers rotate light in a clockwise direction (dextrorotation), indicated by a positive sign (+).[3]

The magnitude and direction of optical rotation are determined by a polarimeter and are influenced by several factors, including the concentration of the chiral compound, the path length of the light through the sample, the temperature, the solvent, and the wavelength of the light used.[1][2] To standardize these measurements, the concept of specific rotation ([α]) is employed. It is an intensive property and a characteristic physical constant for a given chiral compound under specific conditions.[4]

The specific rotation is calculated using the following formula:

For solutions: [α]λT = (100 × α) / (l × c)

Where:

-

[α]λT is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in grams per 100 mL ( g/100 mL).[5]

For pure liquids: [α]λT = α / (l × d)

Where:

-

d is the density of the liquid in g/mL.

Quantitative Data: Specific Rotation of L-enantiomers

The specific rotation is a critical parameter for the identification and purity assessment of enantiomers. The following tables summarize the specific rotation values for a selection of L-amino acids, L-carbohydrates, and levorotatory chiral drugs. It is crucial to note that the specific rotation is highly dependent on the experimental conditions, which are therefore provided.

Table 1: Specific Rotation of Common L-Amino Acids

| L-Amino Acid | Specific Rotation [α] (°) | Wavelength (nm) | Temperature (°C) | Concentration ( g/100 mL) | Solvent |

| L-Alanine | -1.8 | 589 | 25 | 10 | Water |

| L-Alanine | +14.7 | 589 | 25 | 2 | 5 M HCl |

| L-Arginine | -12.5 | 589 | 25 | 2 | Water |

| L-Arginine | +28.1 | 589 | 25 | 2 | 6 M HCl |

| L-Asparagine | -5.4 | 589 | 20 | 2.5 | Water |

| L-Aspartic Acid | -4.3 | 589 | 25 | 1 | Water |

| L-Aspartic Acid | +25.4 | 589 | 25 | 2 | 3 M HCl |

| L-Cysteine | -16.5 | 589 | 25 | 2 | 5 M HCl |

| L-Glutamic Acid | +12.0 | 589 | 25 | 2 | Water |

| L-Glutamic Acid | +31.8 | 589 | 25 | 2 | 5 M HCl |

| L-Histidine | -38.5 | 589 | 25 | 2 | Water |

| L-Isoleucine | -12.4 | 589 | 25 | 4 | Water |

| L-Leucine | -11.0 | 589 | 25 | 2 | Water |

| L-Leucine | +15.9 | 589 | 25 | 2 | 6 M HCl |

| L-Lysine | +13.5 | 589 | 25 | 2 | Water |

| L-Methionine | -10.0 | 589 | 25 | 1 | Water |

| L-Phenylalanine | -34.5 | 589 | 25 | 1 | Water |

| L-Proline | -86.2 | 589 | 25 | 1 | Water |

| L-Serine | -7.5 | 589 | 25 | 2 | Water |

| L-Threonine | -28.9 | 589 | 25 | 2 | Water |

| L-Tryptophan | -33.7 | 589 | 25 | 1 | Water |

| L-Valine | -5.6 | 589 | 25 | 3 | Water |

| L-Valine | +28.8 | 589 | 25 | 3 | 6 M HCl |

Data compiled from various sources.[6][7][8][9]

Table 2: Specific Rotation of Selected L-Carbohydrates

| L-Carbohydrate | Specific Rotation [α] (°) | Wavelength (nm) | Temperature (°C) | Solvent |

| L-Arabinose | +104.5 (equilibrium) | 589 | 20 | Water |

| L-Fucose | -75.9 (equilibrium) | 589 | 20 | Water |

| L-Rhamnose | +9.2 (equilibrium) | 589 | 20 | Water |

| L-Sorbose | -43.3 (equilibrium) | 589 | 20 | Water |

| L-Xylose | +18.8 (equilibrium) | 589 | 20 | Water |

Data compiled from various sources.[10]

Table 3: Specific Rotation of Selected Levorotatory (L-enantiomer) Drugs

| Drug | Specific Rotation [α] (°) | Wavelength (nm) | Temperature (°C) | Concentration ( g/100 mL) | Solvent |

| Levobupivacaine | -12.5 | 589 | 20 | 1 | Water |

| Levocetirizine | -11.8 | 589 | 25 | 1 | Methanol |

| Levofloxacin | -95 | 589 | 20 | 0.5 | 0.1 M HCl |

| Levetiracetam | -92.5 | 589 | 20 | 1 | Water |

| (S)-(-)-Ibuprofen | -54.5 | 589 | 25 | 2 | Methanol |

| (S)-(-)-Naproxen | -65.5 | 589 | 25 | 1 | Chloroform |

Note: The sign of rotation for a drug's this compound is not always negative. The L- designation refers to the absolute configuration, which does not directly correlate with the direction of optical rotation.[11] The drugs listed here are examples where the this compound is levorotatory.

Experimental Protocols for Optical Rotation Measurement

The accurate determination of optical rotation is paramount for the identification and quality control of L-enantiomers. The following provides a detailed methodology for measuring optical rotation using a modern polarimeter, adhering to standards such as those outlined in the United States Pharmacopeia (USP) General Chapter <781>.[1][12]

Instrumentation

A calibrated polarimeter equipped with a sodium lamp (589 nm) or a tungsten halogen lamp with an appropriate filter is required. The instrument should be capable of maintaining a constant temperature.

Sample Preparation

-

Solvent Selection: The solvent should be chosen based on the solubility of the analyte and should be optically inactive. Common solvents include water, ethanol, methanol, chloroform, and dilute acids or bases. The solvent used must be the same as that specified in the reference standard.

-

Concentration: Prepare a solution of the this compound at the concentration specified in the relevant monograph or literature. Accurately weigh the sample and dissolve it in a precise volume of the chosen solvent using a volumetric flask.

-

Clarity: The solution must be clear and free of any undissolved particles or gas bubbles, as these can interfere with the measurement. If necessary, filter the solution through a 0.45 µm filter.

Instrument Calibration and Zeroing

-

Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a certified quartz plate or a standard solution with a known optical rotation (e.g., a sucrose (B13894) solution).

-

Zeroing: Fill the polarimeter tube with the pure solvent (blank). Ensure there are no air bubbles in the light path. Place the tube in the polarimeter and set the reading to zero.

Measurement Procedure

-

Rinsing: Rinse the polarimeter tube with a small amount of the sample solution two to three times.

-

Filling the Tube: Carefully fill the tube with the sample solution, again ensuring the absence of air bubbles.

-

Temperature Equilibration: Place the filled tube in the polarimeter's sample chamber and allow it to equilibrate to the specified temperature.

-

Measurement: Take the optical rotation reading. For manual polarimeters, this involves rotating the analyzer to achieve the point of minimum light transmission. Digital polarimeters will provide a direct reading.

-

Multiple Readings: It is good practice to take multiple readings (e.g., 3-5) and calculate the average to ensure precision.

Calculation and Reporting

-

Calculate Specific Rotation: Use the appropriate formula to calculate the specific rotation from the observed rotation, concentration, and path length.

-

Reporting: Report the specific rotation along with the temperature, wavelength, concentration, and solvent used.

Visualization of Workflows and Relationships

Experimental Workflow for Polarimetry

The following diagram illustrates the key steps in the experimental workflow for measuring the optical rotation of an this compound.

Caption: Experimental workflow for determining the optical rotation of a sample.

Quality Control Workflow for Chiral Drugs

In the pharmaceutical industry, polarimetry is a crucial technique for the quality control of chiral drugs to ensure their identity, purity, and strength.[2][13] The following diagram outlines a typical quality control workflow.

Caption: Quality control workflow for the analysis of a chiral drug substance.

Conclusion

The optical rotation of L-enantiomers is a fundamental property with significant implications in various scientific disciplines, most notably in drug development and quality control. A thorough understanding of the principles of polarimetry, coupled with meticulous experimental technique, is essential for obtaining accurate and reliable data. This guide has provided a detailed overview of the theoretical background, practical measurement protocols, and relevant applications of optical rotation, serving as a comprehensive resource for professionals working with chiral molecules. The provided data tables and workflow diagrams are intended to facilitate the practical application of this knowledge in a research and industrial setting.

References

- 1. uspbpep.com [uspbpep.com]

- 2. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 4. researchgate.net [researchgate.net]

- 5. drugfuture.com [drugfuture.com]

- 6. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. hou.usra.edu [hou.usra.edu]

- 10. web.alfredstate.edu [web.alfredstate.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. â©781⪠Optical Rotation [doi.usp.org]

- 13. drawellanalytical.com [drawellanalytical.com]

Introduction to Stereochemistry and the Significance of L-Enantiomers

An In-Depth Technical Guide to the Stereochemistry of L-Enantiomers for Researchers, Scientists, and Drug Development Professionals

Stereochemistry, the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions, is a cornerstone of modern drug development.[1] A fundamental concept within stereochemistry is chirality, from the Greek word for hand (χειρ, cheir), which describes molecules that are non-superimposable mirror images of each other.[1] These mirror-image isomers are known as enantiomers.[2] While enantiomers share the same chemical formula and connectivity, their spatial arrangement can lead to profoundly different interactions with the chiral environments of biological systems, such as enzymes and receptors.[3]

Living organisms are overwhelmingly homochiral, meaning they preferentially produce and utilize one enantiomer over the other. For instance, the amino acids that constitute proteins are almost exclusively found in the "L" (levorotatory) configuration, while many naturally occurring sugars are in the "D" (dextrorotatory) form. This inherent chirality of biological macromolecules dictates that they will interact differently with the enantiomers of a chiral drug. This can result in one enantiomer (the eutomer) eliciting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for adverse effects.[4] Consequently, understanding and controlling the stereochemistry of drug candidates is of paramount importance in the pharmaceutical industry.

This technical guide provides an in-depth exploration of the stereochemistry of L-enantiomers, tailored for researchers, scientists, and drug development professionals. It will cover the fundamental principles of assigning stereochemical configurations, the mechanisms of chiral discrimination in biological systems, quantitative comparisons of enantiomeric pairs, and detailed experimental protocols for their separation and analysis.

Assigning Stereochemical Configuration: The Cahn-Ingold-Prelog (CIP) Rules

To unambiguously describe the three-dimensional arrangement of atoms at a chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are employed to assign a stereochemical descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left).[5] The process involves a stepwise assignment of priorities to the four substituents attached to the chiral center based on atomic number.

Chiral Discrimination: The Three-Point Attachment Model

The differential interaction of enantiomers with a chiral receptor or enzyme active site is often explained by the three-point attachment model. This model postulates that for a chiral molecule to be distinguished from its enantiomer by a chiral binding site, there must be at least three points of interaction. If one enantiomer can achieve a stable, three-point binding, its mirror image will not be able to establish the same three points of interaction simultaneously, leading to a difference in binding affinity and, consequently, biological activity.[6]

Quantitative Comparison of L- and D-Enantiomers

The pharmacological and pharmacokinetic differences between enantiomers can be substantial. Below is a comparative summary of data for two common chiral drugs, ibuprofen (B1674241) and cetirizine (B192768).

| Drug | Enantiomer | Pharmacodynamic Property | Value | Pharmacokinetic Property | Value |

| Ibuprofen | S-(+)-Ibuprofen (Eutomer) | Inhibition of cyclooxygenase I | ~160 times more potent than R-(-)-ibuprofen | Peak Plasma Concentration (Cmax) after 400 mg racemic dose | 20 µg/mL |

| R-(-)-Ibuprofen (Distomer) | Inhibition of cyclooxygenase I | Less potent | Peak Plasma Concentration (Cmax) after 400 mg racemic dose | 18.1 µg/mL | |

| Cetirizine | Levocetirizine (B1674955) (R-enantiomer, Eutomer) | H1 Receptor Binding Affinity (Ki) | 3 nM | Apparent Volume of Distribution | 0.41 L/kg |

| Dextrocetirizine (S-enantiomer, Distomer) | H1 Receptor Binding Affinity (Ki) | 100 nM | Apparent Volume of Distribution | 0.60 L/kg |

Data compiled from multiple sources.[7][8][9][10]

Experimental Protocols

Enantiomeric Separation of Cetirizine by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of cetirizine from a racemic mixture.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

Chiral stationary phase: CHIRALPAK® HSA (Human Serum Albumin) column

-

Mobile phase: 2-propanol and 10 mM phosphate (B84403) buffer pH 7 (10:90 v/v)

-

Racemic cetirizine standard

-

Moclobemide (Internal Standard)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing 2-propanol and 10 mM phosphate buffer (pH 7.0) in a 10:90 volume/volume ratio. Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of racemic cetirizine and the internal standard (moclobemide) in the mobile phase.

-

Chromatographic Conditions:

-

Column: CHIRALPAK® HSA

-

Flow Rate: 0.9 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 227 nm

-

Injection Volume: 20 µL

-

-

Analysis: Inject the standard solution into the HPLC system and record the chromatogram. The two enantiomers of cetirizine will elute at different retention times.

-

Quantification: The concentration of each enantiomer can be determined by integrating the peak area and comparing it to a calibration curve.

Expected Results: Baseline separation of the (S)- and (R)-enantiomers of cetirizine should be achieved.[11] The enantioselectivity factor (α) and resolution (Rs) can be calculated to assess the quality of the separation.[11]

Analysis of Enantiomers by Polarimetry

Objective: To measure the optical rotation of a chiral substance to determine its enantiomeric composition.

Principle: A polarimeter measures the angle through which a plane-polarized light beam is rotated when it passes through a solution of an optically active substance. The magnitude and direction of the rotation are characteristic of the substance and its concentration.

Instrumentation and Reagents:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source)

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Chiral sample

-

Optically inactive solvent (e.g., water, ethanol)

Procedure:

-

Instrument Calibration: Turn on the polarimeter and allow the light source to stabilize. Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.

-

Sample Preparation: Accurately weigh a known amount of the chiral sample and dissolve it in a precise volume of the optically inactive solvent to prepare a solution of known concentration.

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter.

-

Observe the optical rotation and record the value in degrees. Multiple readings should be taken and averaged.

-

-

Calculation of Specific Rotation: The specific rotation [α] can be calculated using Biot's law: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

-

Determination of Enantiomeric Excess (ee): The enantiomeric excess can be calculated if the specific rotation of the pure enantiomer is known: ee (%) = ([α]observed / [α]pure) × 100

Precautions:

-

Ensure the polarimeter cell is clean and dry before use.

-

Avoid the presence of air bubbles in the sample cell.

-

Maintain a constant temperature during the measurement, as optical rotation is temperature-dependent.

This detailed guide provides a foundational understanding of the stereochemistry of L-enantiomers, crucial for professionals in drug development and research. The provided data and protocols serve as practical resources for the analysis and understanding of chiral molecules.

References

- 1. drugs.com [drugs.com]

- 2. researchgate.net [researchgate.net]

- 3. Portico [access.portico.org]

- 4. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 5. researchgate.net [researchgate.net]

- 6. Cetirizine - Wikipedia [en.wikipedia.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. bibo.health [bibo.health]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Comparison of levocetirizine pharmacokinetics after single doses of levocetirizine oral solution and cetirizine dry syrup in healthy Japanese male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]

The Precision of Left-Handed Molecules: A Technical Guide to the Pharmacological Properties and Mechanisms of L-Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a drug molecule can significantly influence its biological activity. This technical guide provides an in-depth exploration of the pharmacological properties and mechanisms of L-enantiomers, the stereoisomers that are often the biologically active form of a chiral drug. It will delve into the principles of stereoselectivity in drug-receptor interactions and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, highlighting the critical importance of understanding and harnessing the specific properties of L-enantiomers to design safer and more effective medicines.

Introduction: The Significance of Chirality in Pharmacology

Many drugs are chiral, meaning they exist as two non-superimposable mirror images, known as enantiomers. These are often designated as the L- (levo) and D- (dextro) forms. While they share the same chemical formula and physical properties in an achiral environment, their interactions with the chiral environment of the human body—composed of L-amino acids and D-sugars—can be vastly different.[1][2]

This stereoselectivity is paramount in pharmacology. Often, one enantiomer, typically the L-form in many synthetic drugs, is responsible for the desired therapeutic effect and is termed the eutomer . The other enantiomer, the distomer , may be less active, inactive, or even contribute to undesirable side effects or toxicity.[2] The ratio of the activities of the eutomer to the distomer is known as the eudismic ratio , a key parameter in assessing the stereoselectivity of a drug.

The recognition of these differences has led to the strategy of chiral switching , where a previously marketed racemic mixture (a 50:50 mixture of both enantiomers) is re-developed as a single-enantiomer drug.[3] This approach can lead to improved therapeutic indices, simplified pharmacokinetics, and reduced potential for drug-drug interactions.[4]

Pharmacological Properties of L-Enantiomers: A Quantitative Perspective

The differential pharmacological effects of enantiomers are most evident in their pharmacodynamic and pharmacokinetic profiles. This section presents a comparative analysis of L-enantiomers versus their corresponding D-enantiomers or racemic mixtures for several key drugs.

Pharmacodynamics: Stereoselective Receptor Interactions

The interaction between a drug and its biological target, such as a receptor or enzyme, is often highly stereospecific. The L-enantiomer may have a much higher binding affinity and/or intrinsic activity compared to the D-enantiomer.

| Drug | This compound | D-Enantiomer/Racemate | Receptor/Target | Pharmacodynamic Parameter | Finding |

| Albuterol | Levalbuterol (B1212921) (R-albuterol) | (S)-albuterol | β2-Adrenergic Receptor | Binding Affinity | Levalbuterol has a 100-fold greater binding affinity than (S)-albuterol.[5] |

| Racemic Albuterol | β2-Adrenergic Receptor | Bronchodilation (FEV1) | 1.25 mg of levalbuterol produced a significantly greater increase in FEV1 compared to 2.5 mg of racemic albuterol.[2][4] | ||

| Methadone | Levomethadone (B1675119) (R-(-)-methadone) | Dextromethadone (S-(+)-methadone) | µ-Opioid Receptor | Agonist Activity | Levomethadone is a potent µ-opioid receptor agonist, responsible for the analgesic effect. Dextromethadone has a much lower affinity for the µ-opioid receptor.[1][6] |

| Dextromethadone | NMDA Receptor | Antagonist Activity | Both enantiomers act as noncompetitive antagonists at the NMDA receptor.[1] | ||

| Dextromethadone | Levomethadone | hERG K+ Channel | IC50 for channel blockade | Dextromethadone is a more potent hERG channel blocker (IC50 ~12 µM) than levomethadone (IC50 ~29 µM), contributing to potential cardiotoxicity.[1] | |

| DOPA | L-DOPA (Levodopa) | D-DOPA | Dopamine (B1211576) Precursor | Conversion to Dopamine | Both L-DOPA and D-DOPA can increase striatal dopamine levels in rats when co-administered with a peripheral decarboxylase inhibitor. However, the onset of action for D-DOPA is delayed compared to L-DOPA.[7] |

Pharmacokinetics: Stereoselective Absorption, Distribution, Metabolism, and Excretion (ADME)

Enantiomers can also exhibit significant differences in their pharmacokinetic profiles, leading to variations in their plasma concentrations and duration of action.

| Drug | This compound | D-Enantiomer/Racemate | Pharmacokinetic Parameter | Finding |

| Albuterol | Levalbuterol | (S)-albuterol | Plasma Half-life | After inhalation of racemic albuterol, (S)-albuterol has a plasma half-life approximately 12 times longer than levalbuterol.[8] |

| Methadone | Levomethadone | Dextromethadone | Metabolism | Levomethadone is preferentially metabolized by CYP2C19, while Dextromethadone is preferentially metabolized by CYP2B6. Both are metabolized by CYP3A4.[6] |

Mechanisms of Action: Signaling Pathways of L-Enantiomers

To understand the profound pharmacological differences between enantiomers, it is crucial to examine their interactions at the molecular level. This section provides diagrams of the signaling pathways for prominent this compound drugs.

L-Albuterol (Levalbuterol): β2-Adrenergic Receptor Signaling